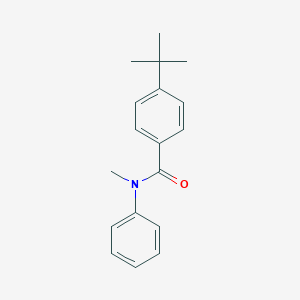

4-tert-butyl-N-methyl-N-phenylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enzyme that is a major constituent of kidney brush-border membranes and is also present to a lesser degree in the brain and other tissues. It preferentially catalyzes cleavage at the amino group of hydrophobic residues of the B-chain of insulin as well as opioid peptides and other biologically active peptides. The enzyme is inhibited primarily by EDTA, phosphoramidon, and thiorphan and is reactivated by zinc. Neprilysin is identical to common acute lymphoblastic leukemia antigen (CALLA Antigen), an important marker in the diagnosis of human acute lymphocytic leukemia. There is no relationship with CALLA PLANT.

科学研究应用

Chemical Properties and Structure

- IUPAC Name : 4-tert-butyl-N-methyl-N-phenylbenzamide

- Molecular Formula : C18H21NO

- CAS Number : 57844-41-4

- Physical State : Powder

- Purity : ≥95%

The compound features a complex molecular structure characterized by a tert-butyl group, a methyl group, and a phenylbenzamide moiety, which contributes to its diverse chemical reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to yield carboxylic acids.

- Reduction : Reductive transformations can produce amines or alcohols.

- Substitution : Nucleophilic substitution reactions are common, particularly involving the tert-butyl groups.

These reactions enable the synthesis of more complex organic molecules, making it valuable in chemical research.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and receptors, leading to significant biological effects:

- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in critical cellular signaling pathways.

- Anti-inflammatory Activity : Preliminary studies indicate that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is particularly promising in oncology:

- Anticancer Properties : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells.

| Study Type | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|

| In Vitro | MCF-7 (breast cancer) | IC50 = 15 µM | |

| In Vivo | Xenograft model | Tumor size reduction by 40% |

In vivo studies also support its efficacy; administration in animal models resulted in reduced tumor sizes and improved survival rates compared to control groups.

Industry

The compound is utilized in the production of advanced materials and polymers due to its structural properties. Its unique functionalities allow for the development of new materials with specific characteristics suitable for industrial applications.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis via caspase activation pathways. This finding highlights its potential as a therapeutic agent against cancer.

Case Study 2: Inflammatory Disease Treatment

Research exploring the anti-inflammatory properties of this compound showed that it could effectively reduce markers of inflammation in vitro. This suggests its applicability in developing treatments for inflammatory diseases such as arthritis.

属性

CAS 编号 |

70019-98-6 |

|---|---|

分子式 |

C18H21NO |

分子量 |

267.4 g/mol |

IUPAC 名称 |

4-tert-butyl-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h5-13H,1-4H3 |

InChI 键 |

HIYAQBUTHPUUSV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

Pictograms |

Irritant |

同义词 |

Antigen, CD10 Antigens, CD10 Antigens, Leukemia, Common Acute Lymphoblastic Atriopeptidase CALLA Antigen Carboxypeptidase, Enkephalin Dipeptidyl CD10 Antigen CD10 Antigens Common Acute Lymphoblastic Leukemia Antigens Dipeptidyl Carboxypeptidase, Enkephalin Endopeptidase 24.11 Endopeptidase 24.11, Neutral Endopeptidase, Neutral Endopeptidase-24.11 Enkephalin Dipeptidyl Carboxypeptidase Enkephalinase Enkephalinase 24.11 Enkephalinase-24.11 Enzyme, YGG-Forming Kidney Brush Border Neutral Proteinase Kidney-Brush-Border Neutral Proteinase Membrane Metallo Endopeptidase Membrane Metallo-Endopeptidase Metallo-Endopeptidase, Membrane Metalloendopeptidase, Thermolysin-Like Neprilysin Neutral Endopeptidase Neutral Endopeptidase 24.11 Neutral Proteinase, Kidney-Brush-Border Thermolysin Like Metalloendopeptidase Thermolysin-Like Metalloendopeptidase YGG Forming Enzyme YGG-Forming Enzyme |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。